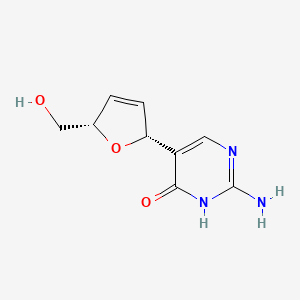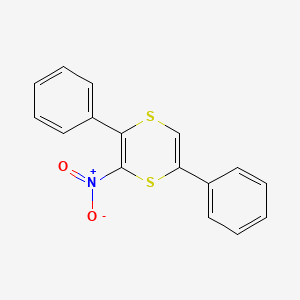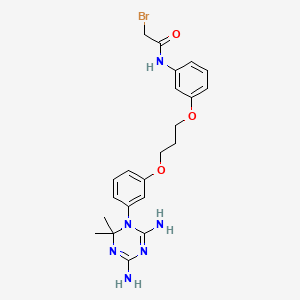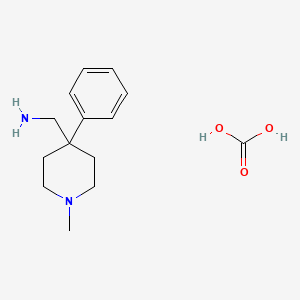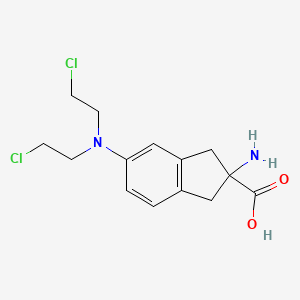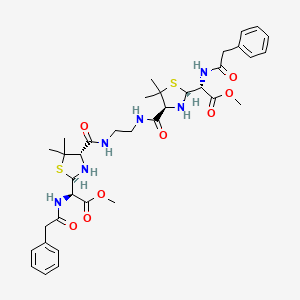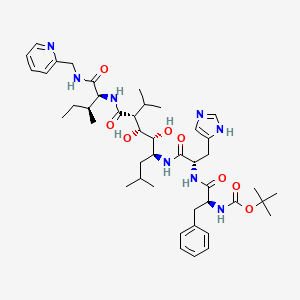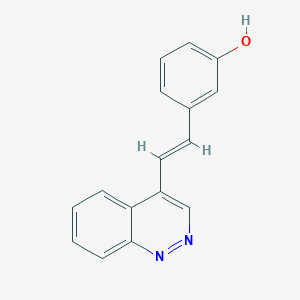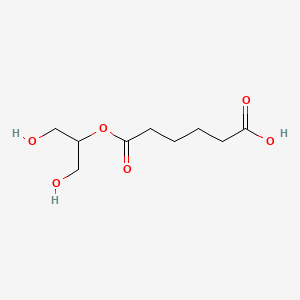
Glyceryl 2-adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl 2-adipate is a chemical compound derived from glycerol and adipic acid It is a type of polyester known for its biocompatibility and biodegradability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyceryl 2-adipate can be synthesized through a polycondensation reaction involving glycerol and adipic acid. This reaction typically occurs under catalyst-free conditions, making it an environmentally friendly process. The reaction involves heating the reactants to facilitate the formation of ester bonds between the glycerol and adipic acid molecules .
Industrial Production Methods
In industrial settings, this compound is produced using similar polycondensation techniques. The process may involve the use of continuous reactors to ensure consistent product quality and yield. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Glyceryl 2-adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, resulting in diverse products .
Aplicaciones Científicas De Investigación
Glyceryl 2-adipate has numerous scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: Its biocompatibility makes it suitable for use in cell culture and tissue engineering.
Medicine: this compound is explored as a drug delivery carrier due to its ability to form nanoparticles and encapsulate therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Mecanismo De Acción
The mechanism of action of glyceryl 2-adipate involves its interaction with biological systems. Its biocompatibility allows it to integrate with tissues without causing adverse reactions. The compound can form nanoparticles that encapsulate drugs, facilitating targeted delivery and controlled release. The molecular targets and pathways involved depend on the specific application, such as drug delivery or tissue engineering .
Comparación Con Compuestos Similares
Similar Compounds
Poly(lactic-co-glycolic acid): Another biodegradable polymer used in drug delivery and tissue engineering.
Poly(lactic acid): Known for its use in biodegradable plastics and medical applications.
Poly(caprolactone): A biodegradable polyester with applications in drug delivery and tissue engineering
Uniqueness
Glyceryl 2-adipate stands out due to its unique combination of biocompatibility, biodegradability, and versatility. Unlike some other biodegradable polymers, it can be synthesized under mild conditions without the need for toxic catalysts. This makes it an attractive option for various biomedical and industrial applications .
Propiedades
Número CAS |
686774-80-1 |
|---|---|
Fórmula molecular |
C9H16O6 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
6-(1,3-dihydroxypropan-2-yloxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C9H16O6/c10-5-7(6-11)15-9(14)4-2-1-3-8(12)13/h7,10-11H,1-6H2,(H,12,13) |
Clave InChI |
MAYDBROXHOVYDN-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)OC(CO)CO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)

![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
